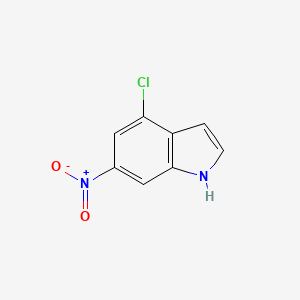

4-Chloro-6-nitro-1H-indole

説明

Synthesis Analysis

Indole derivatives, including 4-Chloro-6-nitro-1H-indole, are synthesized using various methods. One common method involves the Fischer indole synthesis, which uses an optically active cyclohexanone and phenylhydrazine hydrochloride under reflux in methanol . Another method involves the synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonates from p-tolylphosphonic acid .Molecular Structure Analysis

Indole is a significant heterocyclic system in natural products and drugs. It plays a main role in cell biology and has various biologically vital properties . The structure of 4-Chloro-6-nitro-1H-indole includes a benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making it aromatic in nature .Chemical Reactions Analysis

Indole tends to act as a nucleophile, and there are numerous examples of nucleophilic substitutions as well as nucleophilic additions to the indole ring system . For example, the addition of Grignard reagents to indoles was documented, and the placement of electron-withdrawing groups on the benzene ring of indole results in nucleophilic addition or substitution at various positions .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-6-nitro-1H-indole include a density of 1.4±0.1 g/cm3, a boiling point of 362.6±15.0 °C at 760 mmHg, and a molar refractivity of 45.1±0.3 cm3 .科学的研究の応用

Synthesis and Functionalization of Indoles : The substituted indole nucleus is a crucial component of many biologically active compounds, both natural and synthetic. Over the past century, the synthesis and functionalization of indoles have been extensively researched. In recent decades, palladium-catalyzed reactions have become significant in organic chemistry, including in the synthesis of indoles, due to their tolerance of a wide range of functionalities and applicability to complex molecules (Cacchi & Fabrizi, 2005).

Genotoxic Effects of Nitrosated Chloroindoles : An in vitro study investigated the potential genotoxic effects of nitrosated chloroindoles, including 4-chloro-6-methoxyindole, a compound related to 4-Chloro-6-nitro-1H-indole. The study found these compounds to be highly mutagenic to Salmonella typhimurium TA100 and potent inducers of Sister Chromatid Exchanges, indicating their mutagenic and potential tumor-promoting capacity (Tiedink et al., 1991).

Catalysis in Aqueous Media : A study on the 1,4-conjugate addition of indoles to nitroalkenes, including derivatives of 4-Chloro-6-nitro-1H-indole, in aqueous media using indium tribromide as a catalyst demonstrates the potential for efficient and environmentally friendly synthetic methods in organic chemistry (Bandini et al., 2002).

Structure and Biological Activity of Indole Compounds : The indole nucleus is integral to many natural and synthetic molecules with significant biological activities, such as anti-tumor and anti-inflammatory properties. A study focused on the synthesis and characterization of a compound related to 4-Chloro-6-nitro-1H-indole, demonstrating its potential for diverse biological applications (Geetha et al., 2019).

Applications in Biocatalysis : The use of baker’s yeast as a biocatalyst for the 1,4-conjugate addition of indoles to nitroolefins in aqueous media, including compounds similar to 4-Chloro-6-nitro-1H-indole, has been demonstrated. This approach highlights the potential for more sustainable and cost-effective methods in the synthesis of indole derivatives (Mane et al., 2016).

Safety And Hazards

将来の方向性

Indole derivatives, including 4-Chloro-6-nitro-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives, which could be a promising direction for future research .

特性

IUPAC Name |

4-chloro-6-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUXYHRYTRBKLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-nitro-1H-indole | |

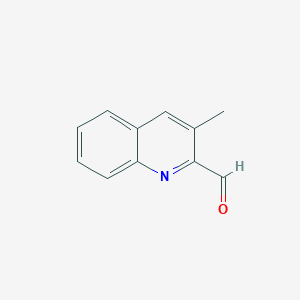

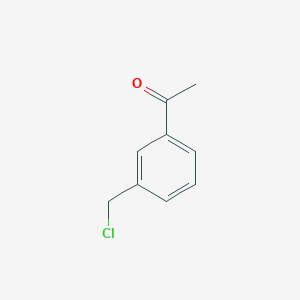

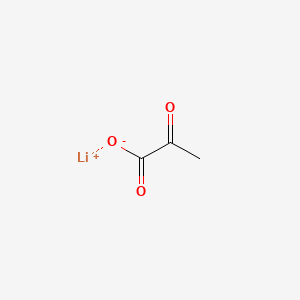

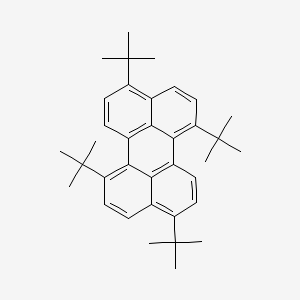

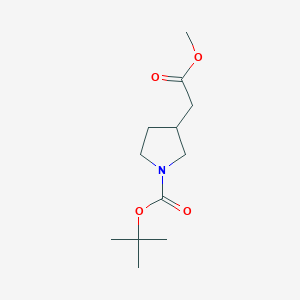

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

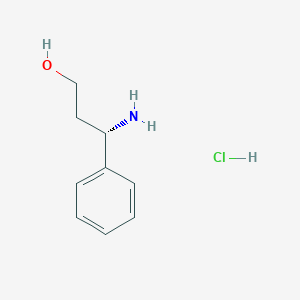

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold](/img/structure/B1593180.png)